molecular formula C20H24N2O3 B267332 N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide

N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide

カタログ番号 B267332
分子量: 340.4 g/mol
InChIキー: ZOKOYNCKGGILMH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide, also known as Dapagliflozin, is a drug that belongs to the class of sodium-glucose co-transporter 2 (SGLT2) inhibitors. It is used to treat type 2 diabetes mellitus and has been approved by the Food and Drug Administration (FDA) for use in the United States since 2014. Dapagliflozin works by inhibiting the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and improved glycemic control.

作用機序

N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden works by inhibiting the SGLT2 transporter in the kidneys, which is responsible for reabsorbing glucose from the urine back into the bloodstream. By inhibiting this transporter, N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden increases urinary glucose excretion, leading to improved glycemic control.
Biochemical and Physiological Effects
N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden has been shown to have several biochemical and physiological effects in addition to its glucose-lowering effects. For example, it has been shown to reduce blood pressure, improve lipid profiles, and reduce inflammation in patients with type 2 diabetes. It has also been shown to have beneficial effects on renal function and to reduce the risk of kidney disease progression.

実験室実験の利点と制限

One advantage of using N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden in lab experiments is that it has a well-established mechanism of action and has been extensively studied in preclinical and clinical trials. However, one limitation is that it may not be suitable for all types of experiments, as its effects are primarily related to glucose metabolism and may not be relevant for all research questions.

将来の方向性

There are several potential future directions for research on N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden. One area of interest is its potential use in the treatment of other conditions, such as heart failure and non-alcoholic fatty liver disease. Another area of interest is its potential use in combination with other drugs for the treatment of type 2 diabetes. Additionally, further research is needed to better understand the long-term safety and efficacy of N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden, particularly in special populations such as pregnant women and patients with renal impairment.

合成法

The synthesis of N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden involves several steps, including the reaction of 2,6-dimethylphenol with acetic anhydride to form 2,6-dimethylacetophenone. This compound is then reacted with 4-chloro-3-nitrobenzoic acid to form 2,6-dimethyl-4-(4-chloro-3-nitrobenzoyl)phenol. The nitro group is subsequently reduced to an amino group, and the resulting compound is acetylated to form 2,6-dimethyl-4-(4-acetylamino-3-chlorobenzoyl)phenol. Finally, this compound is reacted with 2-methylpropylamine to form N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden.

科学的研究の応用

N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden has been extensively studied in preclinical and clinical trials for its efficacy in treating type 2 diabetes mellitus. One study found that treatment with N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden resulted in significant reductions in HbA1c levels, fasting plasma glucose levels, and body weight compared to placebo. Another study showed that N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden was effective in reducing cardiovascular events in patients with type 2 diabetes and established cardiovascular disease.

特性

製品名

N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide

分子式

C20H24N2O3

分子量

340.4 g/mol

IUPAC名

N-[3-[[2-(2,6-dimethylphenoxy)acetyl]amino]phenyl]-2-methylpropanamide

InChI

InChI=1S/C20H24N2O3/c1-13(2)20(24)22-17-10-6-9-16(11-17)21-18(23)12-25-19-14(3)7-5-8-15(19)4/h5-11,13H,12H2,1-4H3,(H,21,23)(H,22,24)

InChIキー

ZOKOYNCKGGILMH-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC(=CC=C2)NC(=O)C(C)C

正規SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC(=CC=C2)NC(=O)C(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。